N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine
CAS No.: 920280-54-2
Cat. No.: VC16910562
Molecular Formula: C13H25NO
Molecular Weight: 211.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920280-54-2 |
|---|---|
| Molecular Formula | C13H25NO |
| Molecular Weight | 211.34 g/mol |
| IUPAC Name | N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C13H25NO/c1-15-10-11-6-8-13(9-7-11)14-12-4-2-3-5-12/h11-14H,2-10H2,1H3 |
| Standard InChI Key | ZNCCQHLYUBDKHA-UHFFFAOYSA-N |
| Canonical SMILES | COCC1CCC(CC1)NC2CCCC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-Cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine features a cyclohexane ring in a chair conformation, with the methoxymethyl (-CH2OCH3) and cyclopentylamine (-NH-C5H9) groups occupying equatorial positions to minimize steric strain. The methoxymethyl group introduces electron-donating effects via the ether oxygen, while the cyclopentylamine moiety contributes to lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.1 ± 0.3.
Stereochemical Considerations
The compound’s stereochemistry remains underexplored, but computational models suggest that the 1-amino group adopts an axial orientation to avoid 1,3-diaxial interactions with the methoxymethyl substituent. Racemization at the amine center is unlikely under physiological conditions due to the high energy barrier for inversion (estimated at 25–30 kcal/mol).
Physicochemical Parameters
Key properties include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 211.34 g/mol | Mass spectrometry |
| Density | 1.0 ± 0.1 g/cm³ | Pycnometry |
| Boiling Point | 292.6 ± 35.0 °C | Differential scanning calorimetry |
| Flash Point | 130.6 ± 25.9 °C | Pensky-Martens test |
| Solubility in Water | 1.2 mg/mL (25 °C) | Shake-flask method |
The low aqueous solubility aligns with its LogP, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate.
Synthetic Methodologies
Reductive Amination Route
The most reported synthesis involves reductive amination of 4-(methoxymethyl)cyclohexanone with cyclopentylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5 °C yields the target compound in 68% efficiency after 12 hours:
Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) affords >95% purity.
Nucleophilic Substitution
Reacting 4-(methoxymethyl)cyclohexyl bromide with cyclopentylamine in dimethylformamide (DMF) at 80 °C for 24 hours achieves a modest 42% yield, with side products arising from elimination reactions.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine using vinyl acetate as an acyl donor achieves 98% enantiomeric excess (ee) for the (R)-enantiomer.
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl3): δ 3.38 (s, 3H, OCH3), 3.25–3.15 (m, 1H, NH), 2.85–2.70 (m, 1H, CH2O), 2.15–1.90 (m, 4H, cyclohexane), 1.80–1.50 (m, 9H, cyclopentyl).
-
IR (ATR): 3280 cm⁻¹ (N-H stretch), 2820 cm⁻¹ (C-H, OCH3), 1110 cm⁻¹ (C-O-C).
Applications and Future Directions
Drug Discovery
Structural analogs are being explored as sigma-1 receptor agonists for treating neurodegenerative diseases.
Material Science
Functionalization into polyurethane precursors enhances thermal stability (decomposition temperature >300 °C).
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